molecular formula C25H25N7OS B5589791 6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5589791
M. Wt: 471.6 g/mol
InChI Key: SIHARLRRSXMIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic compounds, often characterized by their incorporation of multiple ring structures, including pyridazine and thiazole moieties. These types of compounds are of interest due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions. For example, the synthesis of 4,6-dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine derivatives involves a multistep reaction starting with basic components like methyl anthranilate, coupled with methane sulfonyl chloride, followed by various other steps (Ahmad et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds often shows significant conformational dependence on the substituents. In a related compound, the crystal and molecular structures were analyzed, revealing insights into the compound's geometry and electron density maps (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclization, alkylation, and condensation, leading to the formation of new heterocyclic structures. For instance, the synthesis of pyridazine derivatives from 4-nitrophenyl-1-piperidinostyrene involves reactions like condensation with active methylene compounds (Abdallah et al., 2007).

Scientific Research Applications

Synthesis of Novel Compounds

Research efforts have been focused on synthesizing novel compounds for biological activity testing. For example, a novel series of thiazolidinone derivatives were synthesized for antimicrobial testing against a range of bacteria and fungi, demonstrating the interest in leveraging the chemical backbone similar to the queried compound for potential antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

Antimicrobial and Antioxidant Activities

Compounds with structures similar to the queried chemical have been evaluated for their antimicrobial and antioxidant activities. For instance, newly synthesized pyridine derivatives were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Anticancer Activity

The potential for anticancer activity has been a significant focus. For example, piperazine-2,6-dione derivatives and their evaluation for anticancer activity against human cancer cell lines highlight the interest in developing compounds with potential therapeutic benefits for cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).

Mechanism of Action

The mechanism of action of thiazoles and pyridazinamines can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards associated with thiazoles and pyridazinamines would depend on their specific structures. Some thiazoles are used in drugs and are generally considered safe, but others may be toxic or have side effects .

Future Directions

Thiazoles and pyridazinamines are areas of active research due to their diverse biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing drugs with improved efficacy and safety profiles .

properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7OS/c1-17-8-9-20(26-16-17)28-21-10-11-22(30-29-21)31-12-14-32(15-13-31)25(33)23-18(2)27-24(34-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHARLRRSXMIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.